Superior S5αR2 Inhibition: Stigmast-5-en-3-ol Exhibits ~10-Fold Higher Potency than Stigmasterol and ~5-Fold Higher than Campesterol in a Direct Head-to-Head In Vitro Assay
In a controlled in vitro enzymatic assay measuring steroidal 5α-reductase type 2 (S5αR2) activity via conversion of testosterone to dihydrotestosterone (DHT), stigmast-5-en-3-ol (β-sitosterol) demonstrated an IC50 of 3.24 ± 0.32 µM. In direct head-to-head comparison under identical experimental conditions, stigmasterol exhibited an IC50 of 31.89 ± 4.26 µM, and campesterol exhibited an IC50 of 15.75 ± 5.56 µM [1]. The synthetic inhibitor dutasteride served as a positive control with an IC50 of 4.88 × 10⁻³ ± 0.33 µM, confirming assay validity [1].
| Evidence Dimension | Inhibition of S5αR2 enzymatic activity (conversion of testosterone to DHT) |
|---|---|
| Target Compound Data | IC50 = 3.24 ± 0.32 µM |
| Comparator Or Baseline | Stigmasterol: IC50 = 31.89 ± 4.26 µM; Campesterol: IC50 = 15.75 ± 5.56 µM; Dutasteride: IC50 = 4.88 × 10⁻³ ± 0.33 µM |
| Quantified Difference | Stigmast-5-en-3-ol is 9.84-fold more potent than stigmasterol and 4.86-fold more potent than campesterol |
| Conditions | In vitro enzymatic assay measuring conversion of testosterone to dihydrotestosterone (DHT); data expressed as mean ± SD |
Why This Matters
This near-10-fold potency differential confirms that stigmast-5-en-3-ol cannot be replaced by stigmasterol or campesterol in S5αR2-focused research without fundamentally altering the dose-response relationship and expected biological outcome.
- [1] Buț MG, Jîtcă G, Imre S, et al. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach. Plants. 2024;13(22):3146. doi:10.3390/plants13223146. View Source
